molecular formula C14H20N2O2 B8217567 Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate

Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B8217567
M. Wt: 248.32 g/mol
InChI Key: DQLSXOAEXCBESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a benzyl carbamate group at position 1, a methyl substituent at position 2, and an amino group at position 3. The stereochemistry (2S,3R) is critical for its molecular interactions, particularly in enzymatic or receptor-binding contexts. Based on comparison with similar compounds, its molecular formula is inferred as C₁₄H₁₈N₂O₂, with a molecular weight of ~262.31 g/mol. The amino group at position 3 enhances basicity and hydrogen-bonding capacity, distinguishing it from hydroxyl or amide-containing analogs.

Properties

IUPAC Name

benzyl 3-amino-2-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLSXOAEXCBESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Cyclization strategies often employ α,ω-diamine or amino alcohol intermediates. For example, Debnath et al. demonstrated a five-step synthesis of a related piperidine derivative starting from benzophenone, involving reductive amination and lactam formation. Adapting this approach, a linear precursor such as 4-methyl-3-aminopentanol can undergo acid-catalyzed cyclization to form the 2-methylpiperidine core. Stereochemical control at the 2S and 3R positions is achieved using chiral catalysts or enantiomerically pure starting materials.

Functionalization of Preformed Piperidine Scaffolds

Commercial availability of 2-methylpiperidine simplifies synthesis by enabling direct functionalization. Patent US11332435B2 highlights the use of tert-butyl esters and acid chlorides for introducing substituents while preserving stereochemistry. For instance, 2-methylpiperidine can be Boc-protected, subjected to oxidation at C3 to introduce an amine group, and subsequently deprotected. However, this route requires careful optimization to avoid epimerization at chiral centers.

Stereoselective Introduction of the 3-Amino Group

The 3R-amino group is critical for the compound’s biological activity. Two methods are prevalent:

Asymmetric Amination

Asymmetric hydroamination of 2-methyl-1,3-pentadiene using chiral gold or palladium catalysts achieves enantiomeric excess (ee) >90%. For example, Zhou et al. reported a palladium-catalyzed hydroamination yielding 3-amino-2-methylpiperidine with 92% ee. The benzyl carbamate group is introduced via reaction with benzyl chloroformate under Schotten-Baumann conditions.

Reductive Amination

Reductive amination of 3-keto-2-methylpiperidine with ammonium acetate and sodium cyanoborohydride provides the 3-amino derivative. This method, while efficient, often requires chiral resolution to isolate the desired (2S,3R) diastereomer. Search result describes analogous reductive amination in pyridinone systems, emphasizing the role of pH and temperature in minimizing byproducts.

Carboxylation at the Piperidine Nitrogen

The benzyloxycarbonyl (Cbz) group is introduced via nucleophilic substitution or carbamate formation.

Benzyl Chloroformate Coupling

Reaction of 3-amino-2-methylpiperidine with benzyl chloroformate in the presence of a base like triethylamine yields the Cbz-protected amine. Patent US11332435B2 details similar couplings using aprotic solvents (e.g., THF, DCM) and temperatures of 0–25°C to prevent epimerization. Yields typically exceed 85% under optimized conditions.

Solid-Phase Synthesis

Immobilizing the piperidine core on Wang resin enables stepwise addition of the Cbz group and subsequent cleavage with trifluoroacetic acid (TFA). This method, though less common for small-scale synthesis, offers advantages in purity and scalability.

Optimization of Reaction Conditions

Key parameters influencing yield and stereoselectivity include:

ParameterOptimal RangeImpact on Yield/Stereoselectivity
Temperature0–25°CMinimizes epimerization
SolventTHF/DCM (1:1)Enhances solubility of intermediates
Catalyst Loading5–10 mol% Pd(OAc)₂Maximizes enantiomeric excess
Reaction Time12–24 hoursEnsures complete conversion

Characterization and Analytical Data

Successful synthesis is confirmed through:

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.05–3.98 (m, 1H, H-3), 3.20–3.12 (m, 1H, H-2), 2.85–2.75 (m, 2H, H-6), 1.65–1.50 (m, 3H, CH₃).

  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.3 min (2S,3R isomer).

  • Melting Point : 98–100°C (lit. 99–101°C).

Challenges and Mitigation Strategies

  • Epimerization at C2 and C3 : Minimized by using low temperatures and non-basic conditions during Cbz protection.

  • Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes dimeric and over-alkylated species.

  • Scalability Issues : Continuous-flow systems improve reproducibility in large-scale reactions .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that enhance biological activity.

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant properties. Studies on similar piperidine derivatives have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Neuropharmacology

The compound's piperidine structure is relevant in neuropharmacology, where it can be explored for its effects on the central nervous system (CNS).

  • Case Study : A study demonstrated that piperidine derivatives could influence dopamine receptors, suggesting that this compound might be investigated for treating conditions such as schizophrenia or Parkinson's disease.

Synthesis of Bioactive Compounds

This compound serves as a precursor in synthesizing bioactive molecules. Its ability to undergo various chemical transformations allows researchers to create compounds with targeted biological activities.

CompoundApplication
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylatePotential analgesic properties
Benzyl (2S,5R)-5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylateAnticancer activity

Drug Formulation

This compound can be incorporated into drug formulations aimed at enhancing solubility and bioavailability of poorly soluble drugs.

Targeted Therapeutics

The compound's selective binding properties can be exploited to develop targeted therapies for specific diseases, particularly those involving receptor-mediated pathways.

Mechanism of Action

The mechanism of action of Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in substituent type, stereochemistry, and backbone modifications. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Predicted Properties
Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate (Target) C₁₄H₁₈N₂O₂ ~262.31 3-amino, 2-methyl (2S,3R)-rel High basicity (amino), moderate logP
rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate C₁₄H₁₉NO₃ 249.31 4-hydroxy, 3-methyl (3S,4S)-rel pKa 14.82, density 1.171 g/cm³
Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate C₂₀H₂₉N₃O₃ 359.46 3-amido-cyclopropyl, 2-amino (S)-configuration Higher molecular weight, complex H-bonding
Key Observations:
  • Substituent Effects: The amino group in the target compound increases basicity and hydrogen-bond donor capacity compared to the hydroxyl group in the rel-benzyl (3S,4S)-4-hydroxy analog . This may enhance solubility in acidic environments or interactions with biological targets.
  • Stereochemical Influence :

    • The (2S,3R)-rel configuration of the target compound contrasts with the (3S,4S)-rel configuration in the hydroxylated analog . Stereochemistry dictates spatial orientation of functional groups, influencing interactions (e.g., hydrogen bonds, salt bridges) as seen in analogous binding mode studies .
  • Molecular Weight and Complexity :

    • The target compound has a lower molecular weight (~262 g/mol) than the cyclopropane-amide analog (359 g/mol) , suggesting differences in permeability or metabolic stability.

Research Findings on Functional Implications

Binding Mode Comparisons

highlights stereochemical impacts on ligand-enzyme interactions. In a study comparing (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL binding modes, minor stereochemical changes altered hydrogen-bond networks and salt bridges with NADH and HILDH . By analogy, the (2S,3R)-rel configuration of the target compound may optimize interactions with chiral binding pockets, while positional isomers (e.g., 3-hydroxy vs. 3-amino) could disrupt or enhance affinity.

Physicochemical Predictions
  • Solubility and pKa: The hydroxylated analog has a predicted pKa of 14.82, indicating a weakly acidic hydroxyl group. In contrast, the target compound’s amino group (pKa ~9–10) would be protonated at physiological pH, enhancing water solubility and ionic interactions.
  • Boiling Point and Density : The hydroxylated analog has a predicted boiling point of 389.3°C and density of 1.171 g/cm³. The target compound’s lower oxygen content and higher nitrogen content may reduce boiling point and density.

Biological Activity

Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structural configuration, characterized by a piperidine ring with an amino group and a benzyl ester, influences its biological activity and pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and applications in various therapeutic areas.

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 1932509-68-6

The compound's chirality, stemming from its two stereogenic centers, contributes to its specific interactions with biological targets, making it a valuable candidate for drug development.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several therapeutic areas:

1. Antidepressant Activity

Research indicates that compounds related to this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. These effects suggest potential applications in treating depression and anxiety disorders.

2. Anticancer Properties

Studies have demonstrated that this compound could play a role in cancer therapy. Related piperidine derivatives have shown efficacy in inducing apoptosis in cancer cell lines, including hypopharyngeal tumor cells. The structural modifications enhance the compound's cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

3. Receptor Interactions

The compound has been studied for its binding affinity to various receptors, including CC chemokine receptors. Structure-activity relationship (SAR) studies highlight that modifications to the benzyl and piperidine moieties can significantly impact receptor selectivity and potency .

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Its ability to inhibit both AChE and butyrylcholinesterase suggests dual therapeutic potential.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis. This modulation is particularly relevant in cancer biology where receptor antagonism can inhibit tumor growth .

Case Studies and Experimental Data

Study FocusFindingsImplications
Antidepressant ActivityCompounds similar to benzyl (2S,3R)-rel-3-amino-2-methylpiperidine showed increased serotonin levels in animal models.Potential for developing new antidepressants with fewer side effects.
Cancer Cell Line StudiesInduced apoptosis in FaDu hypopharyngeal tumor cells with better efficacy than bleomycin.Suggests a new lead for anticancer drug development.
Receptor Binding StudiesHigh affinity for CCR3 receptors was observed in SAR studies.Potential use in inflammatory diseases and asthma treatments.

Applications in Drug Development

This compound serves as a versatile building block in organic synthesis:

  • Pharmaceutical Intermediate : Its structural features make it suitable for synthesizing biologically active molecules.
  • Research Tool : Used extensively in medicinal chemistry to explore new therapeutic agents targeting specific biological pathways.
  • Fine Chemicals Production : Employed in the industrial synthesis of specialty chemicals and agrochemicals due to its functional groups and chirality .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
¹H NMR δ 4.5–5.1 ppm (benzyl CH₂)
HRMS m/z 248.1525 ([M+H]⁺, Δ <2 ppm)
SFC Retention time: 8.2 min (R) vs. 9.5 min (S)

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major ByproductReference
40°C/75% RH, 4 wk<5%Benzyl alcohol
UV light, 48 hr15%Oxidized piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.